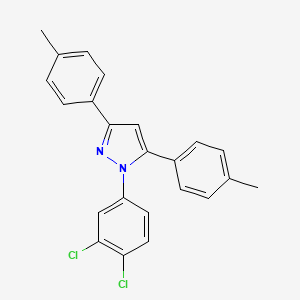![molecular formula C19H18F2N2O2S B10929728 (2Z)-2-{[2-(difluoromethoxy)-4-methylphenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B10929728.png)
(2Z)-2-{[2-(difluoromethoxy)-4-methylphenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-{[2-(difluoromethoxy)-4-methylphenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with a difluoromethoxy group and a phenylethyl group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[2-(difluoromethoxy)-4-methylphenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under basic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{[2-(difluoromethoxy)-4-methylphenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
(2Z)-2-{[2-(difluoromethoxy)-4-methylphenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-{[2-(difluoromethoxy)-4-methylphenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the thiazolidinone core play crucial roles in binding to these targets, leading to modulation of their activity. The phenylethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
(2Z)-2-{[2-(difluoromethoxy)-4-methylphenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:
(2Z)-2-{[2-(methoxy)-4-methylphenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one: Similar structure but with a methoxy group instead of a difluoromethoxy group, which may affect its reactivity and biological activity.
(2Z)-2-{[2-(difluoromethoxy)-4-methylphenyl]imino}-3-(2-methyl)-1,3-thiazolidin-4-one: Similar structure but with a methyl group instead of a phenylethyl group, which may influence its lipophilicity and target binding.
The unique combination of the difluoromethoxy group and the phenylethyl group in This compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H18F2N2O2S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[2-(difluoromethoxy)-4-methylphenyl]imino-3-(2-phenylethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18F2N2O2S/c1-13-7-8-15(16(11-13)25-18(20)21)22-19-23(17(24)12-26-19)10-9-14-5-3-2-4-6-14/h2-8,11,18H,9-10,12H2,1H3 |
InChI Key |
UUNRNSFPDQIXNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2N(C(=O)CS2)CCC3=CC=CC=C3)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10929647.png)
![N-[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10929655.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B10929663.png)
![2-[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10929666.png)
![5-[2-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10929679.png)

![(7Z)-7-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B10929693.png)
![2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10929696.png)
![1-butyl-6-cyclopropyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929700.png)
![Methyl 5-(dimethylcarbamoyl)-4-methyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10929716.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10929721.png)
![(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(2-fluorophenyl)carbonyl]oxy}ethanimidamide](/img/structure/B10929746.png)
![6-(1-Adamantyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B10929749.png)
![2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10929751.png)
